molecular formula C22H36N2O4 B5230286 1-(2-adamantyl)-4-piperidin-1-ylpiperidine;oxalic acid

1-(2-adamantyl)-4-piperidin-1-ylpiperidine;oxalic acid

Cat. No.: B5230286
M. Wt: 392.5 g/mol
InChI Key: RFUSHZIZEAPIOA-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-4-piperidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a unique adamantyl group attached to a piperidine ring. The adamantyl group, known for its rigid and bulky structure, imparts unique properties to the compound, making it of significant interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-adamantyl)-4-piperidin-1-ylpiperidine typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with piperidine under specific conditions to form the desired compound. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-(2-adamantyl)-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols .

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-adamantyl)-4-piperidin-1-ylpiperidine stands out due to its unique combination of the adamantyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications .

Properties

IUPAC Name

1-(2-adamantyl)-4-piperidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2.C2H2O4/c1-2-6-21(7-3-1)19-4-8-22(9-5-19)20-17-11-15-10-16(13-17)14-18(20)12-15;3-1(4)2(5)6/h15-20H,1-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUSHZIZEAPIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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